2-Benzyl-2,6-diazaspiro[4.5]decane
Overview
Description
2-Benzyl-2,6-diazaspiro[4.5]decane, also known as 2-Cbz-2,6-diazaspiro[4.5]decane, is a chemical compound with the molecular formula C16H22N2O2 . Its IUPAC name is benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.36 g/mol .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : 2-Benzyl-2,6-diazaspiro[4.5]decane has been synthesized through oxidative cyclization of olefinic precursors, highlighting its structural complexity and potential applications in organic chemistry (Martin‐Lopez & Bermejo, 1998).
- Structural Analysis : The compound's stereochemistry and conformations have been examined using NMR techniques, contributing to a deeper understanding of its molecular properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Crystallographic and Supramolecular Insights
- Crystal Structure Analysis : Studies have been conducted to assess intermolecular interactions in related spirohydantoin compounds, providing insights into how structural modifications can influence molecular interactions and properties (Gak Simić et al., 2021).
- Supramolecular Arrangements : Investigations into the supramolecular structures of cyclohexane-5-spirohydantoin derivatives, closely related to this compound, reveal how substituents impact crystal packing and molecular arrangements (Graus et al., 2010).
Potential Pharmacological Applications
- Radioprotective Properties : Early research suggested potential radioprotective properties for derivatives of diazaspiro[4.5]decane, hinting at possible medicinal applications of similar compounds (Shapiro, Tansy, & Elkin, 1968).
- Anticonvulsant Potential : Derivatives of diazaspiro[4.5]decane have been evaluated for their anticonvulsant properties, indicating the medicinal significance of this class of compounds (Aboul-Enein et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-2,6-diazaspiro[4.5]decane is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The inhibition of RIPK1 prevents the downstream activation of this pathway, thereby preventing cell death .
Result of Action
The inhibition of RIPK1 by this compound prevents the activation of the necroptosis pathway, thereby preventing cell death . This has therapeutic potential in many human diseases where necroptosis plays a role .
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-9-15(13-17)8-4-5-10-16-15/h1-3,6-7,16H,4-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKQWPTZJAOXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259242 | |
Record name | 2,6-Diazaspiro[4.5]decane, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-73-4 | |
Record name | 2,6-Diazaspiro[4.5]decane, 2-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diazaspiro[4.5]decane, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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